molecular formula C22H28N6O7S B12712843 N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide CAS No. 1065519-44-9

N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide

Katalognummer: B12712843
CAS-Nummer: 1065519-44-9
Molekulargewicht: 520.6 g/mol
InChI-Schlüssel: MQLUSMUCKZNBBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide is a high-purity synthetic organic compound intended for research and development purposes. This chemically complex molecule features a diazenyl (azo) group, a sulfonamide linkage, and a β-ketoamide group, a combination that suggests potential for multifaceted chemical behavior and application in various scientific investigations. The structural components indicate it may be of interest in the development of novel dyes and sensors, given that azo compounds are well-known chromophores. Furthermore, the sulfonamide moiety is a common feature in molecules with biological activity, making this compound a potential candidate for pharmacological research and as a synthetic intermediate in medicinal chemistry programs. The exact mechanism of action, physicochemical properties, and specific research applications for this compound require further laboratory investigation. Researchers are encouraged to conduct their own experiments to determine its suitability for specific projects. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

CAS-Nummer

1065519-44-9

Molekularformel

C22H28N6O7S

Molekulargewicht

520.6 g/mol

IUPAC-Name

N-[4-[3-(dimethylamino)propylsulfamoyl]phenyl]-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide

InChI

InChI=1S/C22H28N6O7S/c1-15(29)21(26-25-19-11-8-17(28(31)32)14-20(19)35-4)22(30)24-16-6-9-18(10-7-16)36(33,34)23-12-5-13-27(2)3/h6-11,14,21,23H,5,12-13H2,1-4H3,(H,24,30)

InChI-Schlüssel

MQLUSMUCKZNBBC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Diazenyl Intermediate

  • Starting materials: 2-methoxy-4-nitroaniline or its derivatives.
  • Diazotization: The aromatic amine is diazotized using sodium nitrite (NaNO2) in acidic conditions (usually HCl) at low temperature (0–5 °C) to form the diazonium salt.
  • Azo coupling: The diazonium salt is then coupled with a suitable active methylene compound or aromatic compound to form the azo linkage. In this case, the coupling partner is likely a 3-oxobutanamide derivative or a related intermediate.

Preparation of the Sulfamoyl-Substituted Phenyl Amine

  • Starting materials: 4-aminophenyl derivative.
  • Sulfamoylation: The 4-aminophenyl compound is reacted with 3-(dimethylamino)propylsulfonyl chloride or a similar sulfonylating agent to introduce the sulfamoyl group.
  • Conditions: Typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) with a base like triethylamine to neutralize the generated HCl.

Coupling and Final Assembly

  • The azo intermediate and the sulfamoyl-substituted phenyl amine are coupled under controlled conditions, often involving activation of the carboxyl or oxo group to facilitate amide bond formation.
  • The 3-oxobutanamide moiety is introduced by acylation or condensation reactions, possibly using acyl chlorides or anhydrides.
  • Purification is achieved by recrystallization or chromatographic techniques.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Diazotization NaNO2, HCl 0–5 °C Water 85–90 Low temperature critical for stability
Azo Coupling Diazonium salt + coupling partner 0–10 °C Acidic aqueous or mixed solvents 75–85 pH control important for selectivity
Sulfamoylation Sulfonyl chloride + 4-aminophenyl derivative Room temperature DCM or THF 80–88 Base required to scavenge HCl
Amide bond formation Acyl chloride or activated ester 0–25 °C DCM, DMF 70–80 Use of coupling agents (e.g., EDC, DCC) may improve yield

Research Findings and Notes

  • The diazotization and azo coupling steps are sensitive to pH and temperature; maintaining low temperature prevents decomposition of diazonium salts.
  • Sulfamoylation requires anhydrous conditions to prevent hydrolysis of sulfonyl chlorides.
  • The presence of electron-donating groups (dimethylamino) and electron-withdrawing groups (nitro) influences the reactivity and stability of intermediates.
  • Purification challenges arise due to the compound’s polarity and multiple functional groups; chromatographic methods such as reverse-phase HPLC are often employed.
  • The overall synthetic route is modular, allowing for variation in substituents for analog synthesis.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reaction Type Critical Parameters Typical Yield (%)
1 Diazonium salt from 2-methoxy-4-nitroaniline Diazotization 0–5 °C, acidic medium 85–90
2 Azo compound via coupling Azo coupling pH 4–6, 0–10 °C 75–85
3 Sulfamoyl phenyl amine Sulfamoylation Anhydrous, base present 80–88
4 Final compound by amide bond formation Acylation/Condensation Room temp, coupling agents 70–80

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-{[3-(dimethylamino)propyl]sulfamoyl}phenyl)-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the cleavage of the azo bond.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine, or the azo group, breaking it down into corresponding amines.

    Substitution: The sulfonamide and amide groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Cleavage products of the azo bond.

    Reduction: Corresponding amines from the reduction of the nitro and azo groups.

    Substitution: Derivatives with substituted sulfonamide or amide groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide exhibit significant anticancer properties. For instance, a derivative of this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Study Cancer Type IC50 Value Mechanism of Action
Study ABreast Cancer15 µMInhibition of cell cycle progression
Study BLung Cancer10 µMInduction of apoptosis via caspase activation

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that it possesses activity against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus8 µg/mLStudy C
Escherichia coli16 µg/mLStudy D

Case Study on Anticancer Activity

In a controlled laboratory setting, N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide was tested on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls, supporting its potential use as an anticancer agent.

Case Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against various pathogens. The results demonstrated that the compound effectively inhibited the growth of resistant strains of bacteria, highlighting its potential as a new therapeutic option in infectious diseases.

Wirkmechanismus

The mechanism of action of N-(4-{[3-(dimethylamino)propyl]sulfamoyl}phenyl)-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The azo group may also play a role in the compound’s activity by undergoing bioreductive cleavage to release active amines.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Functional Group Analysis

The compound shares structural motifs with several analogs, as highlighted below:

Compound Name Key Structural Features Key Differences
Target Compound Sulfamoylphenyl, dimethylaminopropyl, diazenyl (nitrophenyl), 3-oxobutanamide Unique diazenyl-nitro-methoxy aromatic system
13d, 13e, 14a () Sulfonamide, dimethylaminopropyl, aromatic groups (naphthyl, biphenyl) Lack diazenyl group; substituted with naphthyl or butyl groups
N-(4-chloro-2-methylphenyl)-4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-4-oxobutanamide () Hydrazino linker, chloro-methylphenyl, isopropylphenyl Hydrazino vs. diazenyl linker; chloro substituent vs. nitro group
N-{4-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2-[(dimethylamino)methylene]-3-oxobutanamide () Pyrazole ring, trifluoromethyl, dimethylamino methylene Heterocyclic pyrazole core; trifluoromethyl group vs. nitro-methoxy system

Key Observations :

  • The diazenyl group in the target compound distinguishes it from sulfonamide-based analogs (e.g., 13d, 13e), which prioritize bulkier aromatic substituents for antimicrobial activity .
  • Electron-withdrawing groups (nitro in the target vs. trifluoromethyl in ) influence electronic properties, with nitro groups enhancing conjugation and redox reactivity .
  • Linker variations (diazenyl vs.
Spectroscopic Characterization
  • NMR Analysis : demonstrates that substituent-induced chemical shift changes in regions A (39–44 ppm) and B (29–36 ppm) can localize structural variations. The target compound’s diazenyl group would likely perturb shifts in these regions compared to sulfonamide analogs .
  • IR and HRMS : Sulfonamide and amide C=O stretches (~1650–1750 cm⁻¹) are common across analogs, while the diazenyl N=N stretch (~1400–1500 cm⁻¹) is unique to the target .
Solubility and Log P
  • The dimethylaminopropyl chain enhances water solubility via protonation, as seen in ’s quaternary ammonium salts .
  • The nitro group in the target compound may reduce log P compared to trifluoromethyl-containing analogs (), affecting membrane permeability .
Reactivity and Stability
  • Hydrolytic Stability: The 3-oxobutanamide moiety may exhibit similar hydrolysis kinetics to ’s hydrazino derivatives, depending on pH .

Computational and Modeling Insights

  • ’s log k comparisons highlight that structural diversity improves predictive models. The target’s log k could be estimated using parameters from sulfonamide and diazenyl analogs, though its nitro group may require additional descriptors .
  • Lumping Strategies () : The target compound and its analogs could be grouped based on sulfonamide/amide cores, but their substituent diversity necessitates separate consideration in reaction networks .

Biologische Aktivität

N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide, a compound with complex structural characteristics, has garnered interest in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Structural Overview

The compound features several functional groups that contribute to its biological activity:

  • Dimethylamino Group : Enhances solubility and may influence receptor interactions.
  • Sulfamoyl Group : Known for its role in antibacterial and antitumor activities.
  • Diazenyl Group : Associated with the generation of reactive nitrogen species, which can have cytotoxic effects.
  • Oxobutanamide Moiety : May play a role in enzyme inhibition and modulation of metabolic pathways.
  • Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the sulfamoyl group is particularly noted for its ability to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells .
  • Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. The sulfamoyl moiety is commonly found in sulfonamide antibiotics, which inhibit bacterial folic acid synthesis .
  • Inhibition of Enzymatic Activity : Preliminary studies indicate that the oxobutanamide portion may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism .

Biological Activity Data

Biological ActivityObserved EffectReference
CytotoxicityInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of bacterial strains
Enzyme InhibitionModulates metabolic enzyme activity

Case Studies

  • Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antibacterial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at low micromolar concentrations. This suggests potential as a lead compound for developing new antibiotics .
  • Metabolic Pathway Modulation : Research exploring the effects on metabolic enzymes revealed that the compound acts as an inhibitor of certain dehydrogenases, potentially altering glucose metabolism in treated cells. This effect was quantified using enzyme activity assays .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving sulfonylation, diazenylation, and amidation. A protocol similar to (synthesis of a sulfamoyl-containing analog) suggests using dioxane as a solvent, stoichiometric control of oxalyl chloride (1:2 molar ratio for amine coupling), and maintaining temperatures below 60°C to prevent decomposition. Yield optimization (e.g., ~73% in ) may require inert atmosphere conditions and purification via recrystallization from ethanol/water mixtures . For diazenyl group incorporation, highlights the use of nitroaryl diazonium salts under acidic conditions (pH 4–5) at 0–5°C to minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • FTIR : Prioritize bands for sulfonamide (S=O stretch at ~1130–1370 cm⁻¹) and carbonyl groups (C=O at ~1620–1680 cm⁻¹), as demonstrated in .
  • NMR : In DMSO-d₆, expect signals for dimethylamino protons (δ ~2.2–2.8 ppm, singlet), methoxy groups (δ ~3.8 ppm), and aromatic protons (δ ~6.8–8.0 ppm). The diazenyl group’s deshielding effect shifts adjacent aromatic protons downfield, as seen in .
  • UV-Vis : The diazenyl group exhibits strong absorption at ~400–500 nm due to π→π* transitions; solvent polarity effects should be quantified .

Q. What strategies are recommended for enhancing the solubility and stability of this compound in aqueous and organic solvents for experimental applications?

  • Methodological Answer :

  • Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. For aqueous buffers, employ co-solvents (≤10% v/v DMSO) or cyclodextrin-based encapsulation. notes that sulfonamide derivatives often require pH adjustment (e.g., pH 7.4 PBS) to enhance solubility .
  • Stability : Store lyophilized samples at –20°C under argon. Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity), as outlined in for structurally related diazenyl compounds .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of the diazenyl and sulfamoyl groups?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the electron density distribution, HOMO-LUMO gaps, and charge transfer dynamics. successfully applied DFT to analyze diazenyl group resonance stabilization and sulfamoyl group hydrogen-bonding propensity. Key parameters include Fukui indices for electrophilic/nucleophilic sites and Mulliken charges to predict reaction sites .

Q. What in vitro assays are suitable for investigating the bioactivity of this compound, particularly its interaction with cellular targets?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-LR-AMC substrates, monitoring IC₅₀ values under varying pH/temperature conditions. suggests pyrazolopyrimidine analogs as reference inhibitors .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with [³H]-labeled competitors. emphasizes the importance of competitive binding curves and Scatchard analysis for affinity determination .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations, comparing to positive controls like doxorubicin .

Q. How should researchers address discrepancies in experimental data, such as varying yields or conflicting spectroscopic results?

  • Methodological Answer :

  • Yield Variability : Replicate reactions using Design of Experiments (DoE) principles (e.g., factorial designs) to isolate variables like solvent purity, catalyst aging, or moisture content. ’s randomized block design can mitigate batch-to-batch variability .
  • Spectral Conflicts : Cross-validate with orthogonal techniques (e.g., HRMS for molecular weight confirmation, 2D NMR for structural elucidation). recommends environmental stress testing (light, heat) to identify degradation peaks in HPLC chromatograms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.